3-Destertbutylamino-3-hydroxy Nadolol
Description
Properties
Molecular Formula |
C₁₃H₁₈O₅ |
|---|---|
Molecular Weight |
254.28 |
Synonyms |
Nadolol Impurity A; (2R,3S)-rel-5-(2,3-Dihydroxypropoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Core bicyclic tetrahydronaphthalene ring with vicinal diols (cis-2,3-dihydroxy groups) .
- Modified side chain: tert-butylamino group replaced by a hydroxy group, reducing lipophilicity compared to nadolol .
Comparison with Structurally Related Compounds
Nadolol and Its Impurities
Pharmacological Impact :
- Nadolol retains β₁/β₂-adrenergic receptor antagonism, while this compound likely lacks therapeutic activity due to the loss of the tert-butyl group critical for receptor binding .
Comparison with Other β-Blockers
Structural Insights :
- Propranolol: Bicyclic naphthalene ring enhances lipophilicity, enabling CNS penetration .
- Metoprolol : Methoxyethyl side chain confers β₁-selectivity and moderate hydrophilicity .
- Nadolol: tert-Butylamino group and diols balance lipophilicity and renal excretion .
Research Findings and Implications
Radiodegradation Studies
- Nadolol irradiated at 25–400 kGy produces 11 degradation products, including this compound, via hydroxyl group abstraction and ring aromatization .
- Thermal Analysis : Irradiated nadolol shows dose-dependent melting point depression (e.g., from 124°C to 115°C at 400 kGy), correlating with impurity accumulation .
Pharmacokinetic Considerations
- Unlike nadolol, which undergoes minimal metabolism, this compound’s hydrophilicity suggests rapid renal excretion, similar to nadolol’s primary pathway .
- Drug Interactions : Nadolol’s absorption is impaired by green tea catechins ; structural analogs may exhibit similar vulnerabilities.
Preparation Methods
Reaction Scheme and Reagents
A breakthrough in synthesizing this compound is outlined in patents EP0445250B1 and US5319141A, which describe a one-vessel, high-yield process avoiding intermediate isolation and high-pressure equipment. The synthesis involves:
-
Epoxidation : 5,8-Dihydronaphthol reacts with epichlorohydrin in the presence of tetraethylammonium hydroxide (5 mol%) at 80°C under nitrogen.
-
Amination : tert-Butylamine is added exothermically, followed by refluxing to form the amino-alcohol intermediate.
-
Hydroxylation : Glacial acetic acid, potassium iodate, and iodine facilitate cis-hydroxylation at 60–75°C, with potassium acetate added to stabilize intermediates.
-
Hydrolysis and Crystallization : Methanolic potassium hydroxide hydrolyzes acetoxy groups, followed by solvent evaporation and recrystallization from methanol-acetone.
Table 1: Key Reaction Conditions and Outcomes
Solvent Selection and Purification
Critical to the modern method is the use of anhydrous solvents to prevent side reactions. Toluene, chloroform, and ketones (e.g., methyl ethyl ketone) are employed for extraction and washing, minimizing aqueous workups that could introduce impurities. Post-reaction, the crude product is dissolved in hot methanol, treated with activated charcoal, and recrystallized to achieve >99.7% purity—exceeding USP specifications.
Table 2: Solvent Roles in Purification
Impurity Mitigation Strategies
Historical methods using wet acetic acid produced impurities such as iodinated byproducts and incomplete hydroxylation adducts. The modern process eliminates water, substitutes silver iodide with potassium iodate, and avoids catalytic hydrogenation, reducing impurity levels to <0.3%. High-performance liquid chromatography (HPLC) profiles confirm the absence of critical impurities like , a halogenated side product previously observed.
Scalability and Industrial Adaptation
The one-pot synthesis is scalable, with demonstrated production batches using 1.46 kg of 5,8-dihydronaphthol. Key adaptations include:
-
Distillation under vacuum to recover epichlorohydrin for reuse.
-
Nitrogen purging to prevent oxidation of sensitive intermediates.
-
Seeding techniques during crystallization to control particle size and polymorph formation.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for separating nadolol enantiomers and detecting 3-deserttbutylamino-3-hydroxy nadolol as an impurity?
- Methodology :
- High pH Reversed-Phase Chromatography : Use ethanol/water mobile phases with diethylamine (DEA) as a modifier. A 30% ethanol/70% water (v/v) composition with 0.1% DEA achieves baseline resolution of nadolol stereoisomers on a C18 column .
- Capillary Electrochromatography-Mass Spectrometry (CEC-MS) : Optimize mobile phase composition (e.g., 40/60 MeOH/ACN with 1.6% acetic acid and 0.4% triethylamine) to resolve nadolol and structurally similar β-blockers within 1 hour. Design Expert software can model resolution and runtime trade-offs .
- Detection : UHPLC-MS with electrospray ionization (ESI) identifies impurities like 3-deserttbutylamino-3-hydroxy nadolol by comparing retention times and fragmentation patterns against reference standards .
Q. How can radiodegradation products of nadolol, including 3-deserttbutylamino-3-hydroxy nadolol, be characterized in solid-state studies?
- Experimental Design :
- Expose nadolol to ionizing radiation (25–400 kGy) and analyze using differential scanning calorimetry (DSC) to detect melting point shifts (ΔTm ≈ 4°C at 400 kGy), indicating decomposition .
- UHPLC-MS identifies major degradation products, such as naphthol (via hydroxyl abstraction) and aromatized derivatives. Quantify free radicals via electron paramagnetic resonance (EPR) spectroscopy, as nadolol generates persistent radicals post-irradiation .
Advanced Research Questions
Q. What mechanisms explain the biphasic antagonism of nadolol in cardiac β1-adrenoceptor subtypes?
- Methodology :
- Use Schild plot analysis with isolated cardiac tissue to differentiate high- and low-affinity β1-adrenoceptor subtypes. Nadolol exhibits biphasic antagonism against isoproterenol-induced inotropic effects, with pA2 values of 9.2 (high-affinity) and 6.8 (low-affinity) .
- Computational modeling (e.g., Kaumann’s two-receptor model) quantifies subtype-specific binding affinities, revealing nadolol’s preference for β1-adrenoceptors over β2 .
Q. How do hydroxyl radicals (•OH) preferentially degrade nadolol’s tetrahydronaphthalene ring versus its oxypropanolamine side chain?
- Mechanistic Insights :
- In advanced oxidation processes (AOPs), density functional theory (DFT) simulations predict that 70% of •OH attacks occur on the aromatic tetrahydronaphthalene ring, while 30% target the oxypropanolamine chain. This is attributed to electron-rich regions in the fused benzene-cyclohexane structure .
- LC-MS/MS quantifies degradation kinetics, showing faster ring aromatization (k ≈ 2.1 × 10^9 M⁻¹s⁻¹) compared to side-chain oxidation .
Q. How can contradictory data on nadolol’s degradation pathways be reconciled across studies?
- Resolution Strategy :
- Cross-validate analytical methods : For example, DSC-detected melting point shifts correlate with UHPLC-MS impurity profiles (R² > 0.95) but may miss volatile byproducts detectable via headspace GC-MS .
- Control radical scavengers : In AOP studies, adding tert-butanol suppresses •OH-mediated degradation, isolating contributions from other reactive species (e.g., singlet oxygen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
